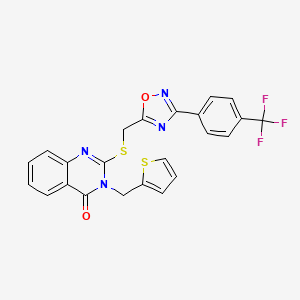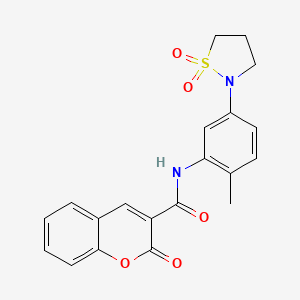![molecular formula C19H24N4O2S B2548612 5-((2,6-Dimethylmorpholino)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1008267-11-5](/img/structure/B2548612.png)
5-((2,6-Dimethylmorpholino)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-((2,6-Dimethylmorpholino)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" is a complex molecule that appears to be related to a family of heterocyclic compounds that have been the subject of various synthetic studies. These compounds, including triazoles and thiazoles, are of interest due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related triazole compounds often involves the use of various starting materials such as anilines, carbonic acids, and hydrazides. For instance, novel 5-methyl-3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles were synthesized from o-methylaniline with various aromatic carbonic acids, which could be a similar approach to synthesizing the compound . Additionally, the synthesis of 5-(2,6-dimethylmorpholino)-1,2,3-thiadiazole-4-carbaldehyde, which shares a structural motif with the target compound, was achieved through a tandem of the Cornforth rearrangements . These methods could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using techniques such as NMR, MS, IR spectra, and X-ray crystallography. For example, the crystal structure of a 5-methyl-3-substituted-1,2,4-triazolo[3,4-b]benzothiazole was determined using X-ray crystallography, which could provide insights into the molecular structure of the target compound . The use of DFT calculations to determine the optimized molecular structure, as done for a triazoloquinazolinone derivative, could also be applied to understand the molecular conformation of the compound .
Chemical Reactions Analysis
The chemical reactivity of triazole and thiazole derivatives can be complex, involving various rearrangements and tautomerism. For instance, the Cornforth rearrangements played a crucial role in the synthesis of a thiadiazole derivative , and ring-chain tautomerism was observed in certain triazolotetrazepine derivatives . These reactions highlight the dynamic nature of these compounds and suggest that the target compound may also undergo interesting chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically characterized by their crystalline structure, solubility, and stability. The crystallographic data provided for a related benzothiazole compound, including unit cell parameters and space group, can give an indication of the solid-state properties that might be expected for the compound of interest . The vibrational properties, as studied through FT-IR spectroscopy for a triazoloquinazolinone derivative, are also relevant for understanding the physical properties of the target compound .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
A study on the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives, including compounds similar to the specified chemical, has shown that certain derivatives possess good or moderate activities against tested microorganisms. This suggests potential applications in developing antimicrobial agents (Bektaş et al., 2007).
Molecular Structure and Vibrational Analysis
Research on the molecular structure, vibrational analysis, and thermodynamic properties of a compound closely related to the specified molecule demonstrated the use of quantum chemical calculations to understand its properties better. Such studies can be crucial for designing drugs with optimized pharmacokinetic properties (Medetalibeyoğlu et al., 2019).
Synthesis and Chemical Reactions
The synthesis of derivatives involving complex chemical reactions, such as the Cornforth rearrangements, highlights the chemical versatility and reactivity of such compounds, suggesting applications in synthetic organic chemistry and drug design (Glukhareva et al., 2001).
Development of Neurokinin-1 Receptor Antagonists
Another study reported the synthesis of a compound with high affinity as an orally active neurokinin-1 receptor antagonist. This indicates potential therapeutic applications in treating depression and preventing emesis (Harrison et al., 2001).
Synthesis of Antimicrobial Agents
The convenient synthesis of certain 1,2,4-triazolo derivatives bearing potential antimicrobial activity further underscores the pharmaceutical applications of these compounds in developing new antimicrobial agents (Taha, 2008).
Propriétés
IUPAC Name |
5-[(2,6-dimethylmorpholin-4-yl)-(3-methylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-11-6-5-7-15(8-11)16(22-9-12(2)25-13(3)10-22)17-18(24)23-19(26-17)20-14(4)21-23/h5-8,12-13,16,24H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDQOYMOKGYSCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C2=CC=CC(=C2)C)C3=C(N4C(=NC(=N4)C)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2,6-Dimethylmorpholino)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

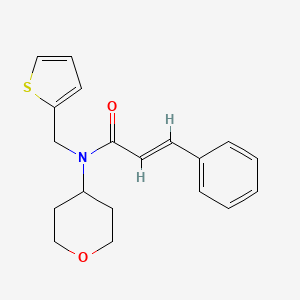

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide](/img/structure/B2548533.png)
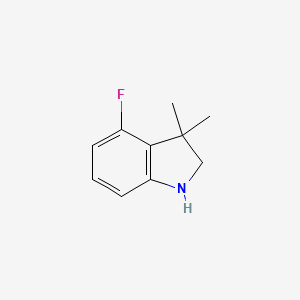
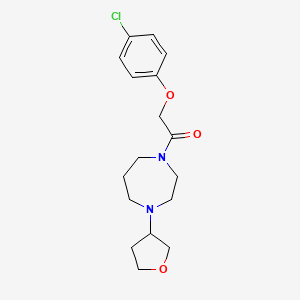

![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2548539.png)
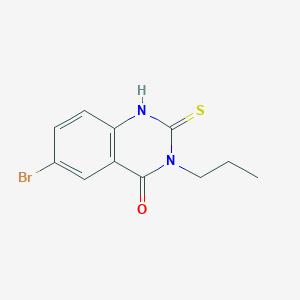


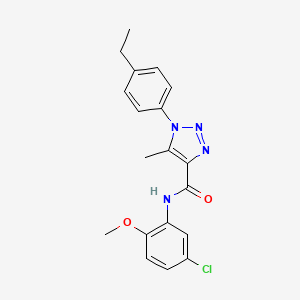
![Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate](/img/structure/B2548547.png)
